molecular formula C9H9ClO2 B8807880 2-(2-Chlorophenyl)-1,3-dioxolane CAS No. 7366-47-4

2-(2-Chlorophenyl)-1,3-dioxolane

Cat. No.: B8807880
CAS No.: 7366-47-4
M. Wt: 184.62 g/mol
InChI Key: GAZHHIWZNZPXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chlorophenyl)-1,3-dioxolane is a chemical compound featuring a 1,3-dioxolane ring system substituted at the 2-position with a 2-chlorophenyl group. This structure classifies it as a key synthetic intermediate and protecting group precursor in organic synthesis. The 1,3-dioxolane functional group is widely employed as a protecting group for aldehydes and ketones, allowing for selective manipulation of other functional groups within a complex molecule under both acidic and basic conditions . Compounds within this structural family serve as crucial intermediates in stereoselective synthesis, where they can participate in the formation of complex molecular architectures through reactions involving 1,3-dioxolan-2-yl cation intermediates . The presence of the ortho-chlorophenyl substituent can influence the steric and electronic properties of the molecule, potentially affecting its reactivity and diastereoselectivity in subsequent transformations . The molecular framework is related to ketal-protected aromatic carbonyl compounds, which are valuable building blocks in pharmaceutical research and the development of fine chemicals. As a research chemical, this compound is strictly for use in laboratory settings. It is intended for experimental purposes by qualified scientists and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct all necessary risk assessments before use.

Properties

CAS No.

7366-47-4

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

2-(2-chlorophenyl)-1,3-dioxolane

InChI

InChI=1S/C9H9ClO2/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-4,9H,5-6H2

InChI Key

GAZHHIWZNZPXQM-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
This compound C₉H₉ClO₂ 184.62 2-Chlorophenyl Protecting group, synthetic intermediate
4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane C₁₀H₉Cl₃O₂ 267.54 2,4-Dichlorophenyl, chloromethyl Higher halogen content; enhanced reactivity
2-(4-Bromophenyl)-4-(chloromethyl)-2-(2-chlorophenyl)-1,3-dioxolane C₁₆H₁₄BrCl₂O₂ 392.10 4-Bromophenyl, 2-chlorophenyl, chloromethyl Bulky substituents; potential for cross-coupling reactions
rac-2-[(2-Chlorophenyl)(4-chlorophenyl)methyl]-1,3-dioxolane C₁₆H₁₄Cl₂O₂ 309.17 Bis(2- and 4-chlorophenyl) Crystal structure (triclinic P1); stereochemical complexity
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane C₁₂H₁₄ClFO₂ 244.69 4-Fluorophenyl, 3-chloropropyl Aliphatic chain introduces flexibility; fluorinated aromatic ring
2-(2-Chloro-3-fluorophenyl)-1,3-dioxolane C₉H₈ClFO₂ 202.60 2-Chloro-3-fluorophenyl Dual halogen effects; moderate polarity
2-(2-Fluorophenyl)-1,3-dioxolane C₉H₉FO₂ 168.16 2-Fluorophenyl Lower molecular weight; fluorine’s electronegativity
2-(Chloromethyl)-2-phenyl-1,3-dioxolane C₁₀H₁₁ClO₂ 198.65 Phenyl, chloromethyl Reactive chloromethyl group for further functionalization

Research Findings and Key Differences

Physicochemical Properties

  • Solubility : Fluorinated analogs (e.g., 2-(4-fluorophenyl)-) exhibit increased polarity and solubility in polar solvents compared to chlorinated derivatives .
  • Thermal Stability : Bis-halogenated compounds (e.g., rac-2-[(2-Chlorophenyl)(4-chlorophenyl)methyl]-) display higher melting points due to stronger intermolecular interactions .

Q & A

Q. What synthetic routes are commonly used to prepare 2-(2-Chlorophenyl)-1,3-dioxolane, and what parameters critically influence reaction yield?

  • Methodological Answer: Cyclocondensation of 2-chlorophenol derivatives with diols (e.g., ethylene glycol) under acid catalysis is a standard route. Key parameters include:
  • Temperature: Optimal range of 80–120°C to balance reaction rate and side-product formation .
  • Catalyst: Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity for dioxolane ring closure .
  • Solvent: Polar aprotic solvents (e.g., DMF) improve solubility of aromatic precursors .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from unreacted diol or chlorophenol residues .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR: Confirm regiochemistry of the dioxolane ring and chlorophenyl substitution. For example, the deshielded protons adjacent to oxygen in the dioxolane ring appear at δ 4.2–4.8 ppm .
  • FT-IR: Strong absorption bands at ~1100 cm⁻¹ (C-O-C stretching) and 750 cm⁻¹ (C-Cl bending) validate the structure .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, particularly if substituents induce ring puckering .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer:
  • PPE: Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation: Use fume hoods to avoid inhalation of vapors; chlorinated compounds may release HCl upon decomposition .
  • Spill Management: Neutralize spills with sodium bicarbonate and adsorb using vermiculite .
  • Storage: Keep in airtight containers away from oxidizing agents to prevent exothermic reactions .

Q. How can researchers resolve contradictions in reported toxicity data for chlorophenyl-containing compounds?

  • Methodological Answer:
  • Literature Screening: Follow a two-step process:

Title/Abstract Filtering: Exclude studies with non-standardized testing models (e.g., non-mammalian assays) .

Full-Text Review: Prioritize studies using OECD guidelines (e.g., acute oral toxicity in rats, Ames test for mutagenicity) .

  • Meta-Analysis: Use software like RevMan to aggregate data, accounting for variables like dosage and exposure duration .

Q. What are common impurities in this compound synthesis, and how are they identified?

  • Methodological Answer:
  • Impurities: Residual 2-chlorophenol (unreacted starting material) or ethylene glycol adducts.
  • Detection:
  • GC-MS: Identifies volatile byproducts (e.g., chlorophenol dimer) via retention time and fragmentation patterns .
  • HPLC-PDA: Quantifies non-volatile impurities using UV-Vis spectra (e.g., λ = 270 nm for aromatic byproducts) .

Advanced Research Questions

Q. How do computational chemistry approaches predict the reactivity of this compound in different solvents?

  • Methodological Answer:
  • DFT Calculations: Optimize molecular geometry at the B3LYP/6-31G* level to model solvation effects. Polar solvents (e.g., water) stabilize the transition state in nucleophilic reactions .
  • MD Simulations: Predict diffusion coefficients and aggregation behavior in non-polar solvents (e.g., toluene) .

Q. What electronic effects arise from the chlorophenyl substituent in this compound?

  • Methodological Answer:
  • Hammett Analysis: The -Cl group is electron-withdrawing (σₚ = +0.23), reducing electron density on the dioxolane oxygen and increasing susceptibility to electrophilic attack .
  • NBO Analysis: Reveals hyperconjugation between the chlorophenyl ring and dioxolane oxygen lone pairs, altering bond polarization .

Q. What challenges exist in studying the environmental degradation pathways of this compound?

  • Methodological Answer:
  • Photolysis Studies: Simulate UV exposure (λ = 254 nm) to track breakdown products. Challenges include differentiating abiotic vs. microbial degradation intermediates .
  • LC-HRMS: Identifies hydroxylated or dechlorinated metabolites in soil/water matrices, but matrix effects complicate quantification .

Q. How is this compound utilized in designing functional polymers?

  • Methodological Answer:
  • Ring-Opening Polymerization: Initiated by Lewis acids (e.g., AlCl₃) to produce polyethers with pendant chlorophenyl groups, enhancing thermal stability .
  • Cross-Linking Agent: Reacts with diamine monomers to form epoxy resins with improved adhesion properties .

Q. What in vitro models are used to assess the biological interactions of this compound?

  • Methodological Answer:
  • HepG2 Cells: Evaluate hepatotoxicity via MTT assay; IC₅₀ values correlate with mitochondrial membrane potential disruption .
  • Caco-2 Monolayers: Measure intestinal permeability using TEER (transepithelial electrical resistance) to predict oral bioavailability .

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